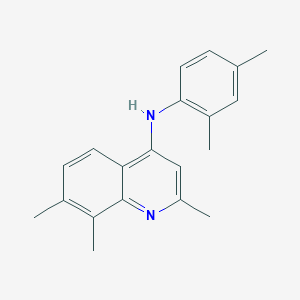
N-(2,4-dimethylphenyl)-2,7,8-trimethylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2,7,8-trimethylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with dimethylphenyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,7,8-trimethylquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Methylation: The trimethyl groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2,7,8-trimethylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Aluminum chloride, sulfuric acid, and various electrophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2,7,8-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Amitraz: A compound with a similar structure, used as an acaricide and insecticide.
N-(2,4-dimethylphenyl)formamide: Another related compound with applications in organic synthesis and as a solvent.
Uniqueness
N-(2,4-dimethylphenyl)-2,7,8-trimethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its trimethyl and dimethylphenyl groups contribute to its lipophilicity and ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H22N2 |
|---|---|
Molecular Weight |
290.4g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2,7,8-trimethylquinolin-4-amine |
InChI |
InChI=1S/C20H22N2/c1-12-6-9-18(14(3)10-12)22-19-11-15(4)21-20-16(5)13(2)7-8-17(19)20/h6-11H,1-5H3,(H,21,22) |
InChI Key |
RMUDGWXWCHPGMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C=CC(=C(C3=NC(=C2)C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=CC(=C(C3=NC(=C2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-2-methyl-1-benzofuran-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B375840.png)
![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 3-chlorobenzoate](/img/structure/B375841.png)
![3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl benzoate](/img/structure/B375843.png)
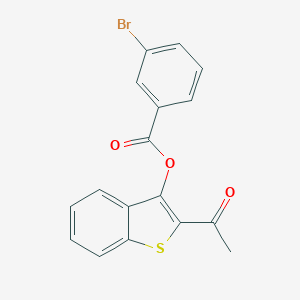
![4-(4-Bromophenyl)-2-[(2-chlorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B375845.png)
![4-(4-Bromophenyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B375848.png)
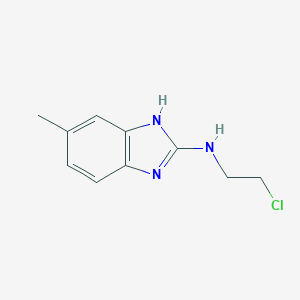
![2-{[3-(3,4-Dimethoxyphenyl)acryloyl]amino}-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B375851.png)
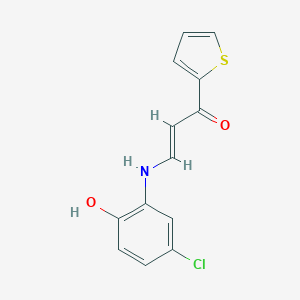
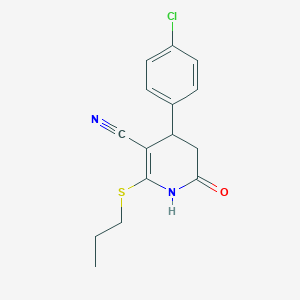
![Ethyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B375855.png)
![[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B375856.png)
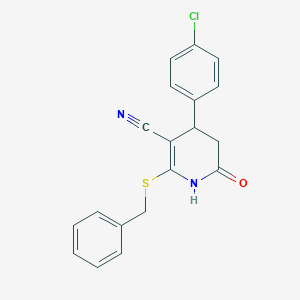
![N-{2-(3,4-dimethoxyphenyl)-1-[(2-methoxyanilino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B375860.png)
